2-[4-(3-methoxyphenyl)piperazin-1-yl]-6-methyl-5-propylpyrimidin-4(3H)-one
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Overview
Description
2-[4-(3-METHOXYPHENYL)PIPERAZINO]-6-METHYL-5-PROPYL-4(3H)-PYRIMIDINONE is a complex organic compound that belongs to the class of piperazine derivatives These compounds are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-METHOXYPHENYL)PIPERAZINO]-6-METHYL-5-PROPYL-4(3H)-PYRIMIDINONE typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction is carried out under basic conditions, often using diphenylvinylsulfonium triflate as a reagent . Another approach involves the aza-Michael addition between diamines and in situ generated sulfonium salts .
Industrial Production Methods
Industrial production of this compound may involve parallel solid-phase synthesis or photocatalytic synthesis, which are efficient and scalable methods . These methods ensure high yields and purity, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-[4-(3-METHOXYPHENYL)PIPERAZINO]-6-METHYL-5-PROPYL-4(3H)-PYRIMIDINONE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
The reactions are usually carried out under controlled conditions, with specific temperatures and pH levels to ensure the desired products are formed. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions are often performed under inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-[4-(3-METHOXYPHENYL)PIPERAZINO]-6-METHYL-5-PROPYL-4(3H)-PYRIMIDINONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-[4-(3-METHOXYPHENYL)PIPERAZINO]-6-METHYL-5-PROPYL-4(3H)-PYRIMIDINONE involves its interaction with specific molecular targets. It primarily acts as an alpha1-adrenergic receptor antagonist, blocking the action of endogenous neurotransmitters like noradrenaline and epinephrine . This blockade leads to the relaxation of smooth muscles in blood vessels, lower urinary tract, and prostate, making it useful in treating conditions like hypertension and benign prostate hyperplasia .
Comparison with Similar Compounds
Similar Compounds
Trazodone: An arylpiperazine-based alpha1-adrenergic receptor antagonist.
Naftopidil: Another alpha1-adrenergic receptor antagonist with similar structural features.
Urapidil: A compound with similar pharmacological properties.
Uniqueness
2-[4-(3-METHOXYPHENYL)PIPERAZINO]-6-METHYL-5-PROPYL-4(3H)-PYRIMIDINONE stands out due to its unique combination of a piperazine ring, methoxyphenyl group, and pyrimidinone moiety. This structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
886153-87-3 |
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Molecular Formula |
C19H26N4O2 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
2-[4-(3-methoxyphenyl)piperazin-1-yl]-4-methyl-5-propyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C19H26N4O2/c1-4-6-17-14(2)20-19(21-18(17)24)23-11-9-22(10-12-23)15-7-5-8-16(13-15)25-3/h5,7-8,13H,4,6,9-12H2,1-3H3,(H,20,21,24) |
InChI Key |
CNOZUQVFWLTYKN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N=C(NC1=O)N2CCN(CC2)C3=CC(=CC=C3)OC)C |
solubility |
4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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